5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

regioisomerism medicinal chemistry scaffold structure-activity relationship

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 61552-61-2; molecular formula C₁₄H₁₃N₃; MW 223.27 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family — a recognized privileged scaffold in medicinal chemistry. The compound bears methyl substituents at ring positions 5 and 7 and an unsubstituted phenyl ring at position This specific 3-phenyl-5,7-dimethyl substitution pattern distinguishes it from structural isomers such as the 2-phenyl analog (CAS 87119-67-3) and from derivatives bearing additional substituents at position 2 (e.g., 2-ethyl or 2-methyl congeners), with implications for electronic distribution, synthetic derivatization vectors, and target recognition.

Molecular Formula C14H13N3
Molecular Weight 223.279
CAS No. 61552-61-2
Cat. No. B2544914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS61552-61-2
Molecular FormulaC14H13N3
Molecular Weight223.279
Structural Identifiers
SMILESCC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C
InChIInChI=1S/C14H13N3/c1-10-8-11(2)17-14(16-10)13(9-15-17)12-6-4-3-5-7-12/h3-9H,1-2H3
InChIKeyOJFZWNJQKGLQJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 61552-61-2) — Procurement-Relevant Identity, Scaffold Class, and Physicochemical Baseline


5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 61552-61-2; molecular formula C₁₄H₁₃N₃; MW 223.27 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family — a recognized privileged scaffold in medicinal chemistry [1]. The compound bears methyl substituents at ring positions 5 and 7 and an unsubstituted phenyl ring at position 3. This specific 3-phenyl-5,7-dimethyl substitution pattern distinguishes it from structural isomers such as the 2-phenyl analog (CAS 87119-67-3) and from derivatives bearing additional substituents at position 2 (e.g., 2-ethyl or 2-methyl congeners), with implications for electronic distribution, synthetic derivatization vectors, and target recognition [2]. The compound is commercially available through multiple chemical suppliers, with reported purity specifications typically ≥97% (HPLC), melting point 34–38 °C, and boiling point 242.8 °C at 760 mmHg .

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails — Positional Isomerism and Substitution-Vector Constraints for 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine


Pyrazolo[1,5-a]pyrimidine congeners are not functionally interchangeable. The position of the phenyl substituent (C3 vs. C2) fundamentally alters the electronic environment of the fused heterocyclic core, dictating regioselectivity in subsequent derivatization reactions and influencing molecular recognition at biological targets [1]. The absence of a substituent at position 2 in 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine preserves this site as a synthetic handle for late-stage functionalization — a feature precluded in 2-substituted analogs such as 2-ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine [2]. Furthermore, within the 3-phenyl sub-series, the presence or absence of 5,7-dimethyl groups modulates lipophilicity, metabolic stability, and the compound's suitability as a starting material for flow-chemistry-enabled library synthesis [3]. The quantitative evidence below substantiates why procurement decisions must be guided by specific structural identity rather than scaffold-class assumptions.

Quantitative Differentiation Evidence for 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 61552-61-2) Against Its Closest Analogs


Regioisomeric Identity: 3-Phenyl vs. 2-Phenyl Substitution Determines Synthetic and Biological Vectoring in the 5,7-Dimethylpyrazolo[1,5-a]pyrimidine Series

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 61552-61-2) and 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 87119-67-3) are explicit positional isomers differing only in the attachment point of the phenyl ring to the pyrazolo[1,5-a]pyrimidine core. This regioisomerism produces distinct InChI Keys (OJFZWNJQKGLQJY-UHFFFAOYSA-N for the 3-phenyl isomer vs. AZWWKRAUFGDLEV-UHFFFAOYSA-N for the 2-phenyl isomer) and dictates divergent chemical reactivity. Within the CRF-1 receptor antagonist program, the 3-phenylpyrazolo[1,5-a]pyrimidine series was the scaffold yielding potent antagonists with optimized lipophilicity (e.g., NBI 30545 with log D = 2.78 and aqueous solubility >10 mg/mL), whereas the 2-phenyl substitution pattern is not represented among optimized leads in that program [1][2]. NMR spectroscopic studies on N-alkylation regioselectivity of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine iodomethylates demonstrated that alkylation occurs at the N(4) atom of the pyrimidine fragment, a reactivity pattern that would differ for the 3-phenyl isomer due to altered electron density distribution [3].

regioisomerism medicinal chemistry scaffold structure-activity relationship pyrazolopyrimidine

Synthetic Accessibility Advantage: Demonstrated Compatibility with Continuous Flow Chemistry for the 3-Phenyl-5,7-dimethyl Scaffold

The 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine scaffold has been explicitly demonstrated as a compatible substrate for microwave-assisted continuous flow synthesis, enabling the multi-step preparation of 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-2-amine from commercial aryl halides with good to excellent yields [1]. This flow methodology, reported by Wilson et al. (Tetrahedron Letters, 2012), leverages the unsubstituted C2 position of the parent compound for subsequent amination, establishing the compound as a validated synthetic intermediate for library production. In contrast, the 2-ethyl analog (2-ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine) bears a blocking substituent at position 2, which precludes this specific flow-amination strategy and confines its synthetic utility to alternative derivatization routes [2]. No equivalent flow-chemistry-enabled synthetic protocol has been reported for the 2-phenyl positional isomer (CAS 87119-67-3).

flow chemistry continuous manufacturing process chemistry building block microwave-assisted synthesis

Physicochemical Differentiation: Melting Point, Boiling Point, and Computed Lipophilicity Relative to Key Analogs

The target compound possesses experimentally measured physicochemical properties that distinguish it from its nearest structural analogs. The melting point of 34–38 °C classifies it as a low-melting crystalline solid at ambient temperature, contrasting with higher-melting analogs in the series. The boiling point of 242.8 °C at 760 mmHg provides a defined parameter for purification and handling . The XLogP3-AA value for the 2-phenyl positional isomer (CAS 87119-67-3) is computed as 2.8 [1]; the 3-phenyl isomer is expected to have a comparable but distinguishable computed logP due to altered electronic distribution, although an experimentally measured logP/logD for the target compound has not been identified in the peer-reviewed literature. The compound has zero hydrogen bond donors and two hydrogen bond acceptors, consistent with its classification as a relatively lipophilic, neutral heterocycle suitable for CNS-targeted drug discovery programs .

physicochemical properties melting point lipophilicity chromatography formulation

Core Scaffold Status in the 3-Phenylpyrazolo[1,5-a]pyrimidine CRF-1 Antagonist Series: Structural Foundation for Optimized Clinical Candidates

The 3-phenylpyrazolo[1,5-a]pyrimidine core, of which 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is the simplest 5,7-dimethyl-substituted member, serves as the foundational scaffold for a well-documented series of potent CRF-1 receptor antagonists. The series includes PD171729, DMP904, and NBI 30545 (18n), with the latter demonstrating good binding affinity, potent functional antagonism at human CRF₁, optimized log D of 2.78, aqueous solubility >10 mg/mL, and good oral plasma and brain exposure [1]. The initial 3-phenylpyrazolo[1,5-a]pyrimidine series reported by Wustrow et al. (1998) established that the 3-phenyl substituent is a critical pharmacophoric element for CRF-1 binding, with the X-ray crystal structure of a potent analog (10d) defining the spatial requirements for receptor interaction [2]. The target compound, lacking additional substituents at positions 2, 6, or 7 beyond the methyl groups, represents the minimal pharmacophoric core from which these optimized leads were elaborated — making it the appropriate starting scaffold for de novo SAR exploration rather than a pre-optimized end point.

CRF-1 antagonist structure-activity relationship lead optimization CNS drug discovery pyrazolopyrimidine scaffold

Recommended Application Scenarios for 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 61552-61-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Starting Scaffold for Structure–Activity Relationship (SAR) Exploration of CRF-1 Receptor Antagonists and Related GPCR Targets

Procure 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine as the minimal pharmacophoric core for de novo SAR campaigns targeting Class B GPCRs, particularly CRF-1. The 3-phenyl substituent is a validated pharmacophoric element for CRF-1 binding affinity, while the unsubstituted C2 and C6 positions provide two independent vectors for systematic chemical diversification [1]. Use this compound as the reference starting material — not a 2-substituted or 6-substituted analog — to maximize synthetic degrees of freedom and avoid pre-committed substitution patterns that may conflict with the target-binding hypothesis [2]. The established flow-chemistry protocol for C2-amination further supports efficient library production from this specific scaffold [3].

Process Chemistry and Chemical Engineering: Substrate for Continuous Flow Synthesis Development and Scale-Up Studies

Utilize 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine as a model substrate for developing and validating continuous flow synthetic methodologies for fused heterocyclic scaffolds. The published protocol combining microwave irradiation with continuous flow techniques provides a validated starting point for scale-up optimization [3]. The compound's defined physicochemical profile (mp 34–38 °C, bp 242.8 °C at 760 mmHg) facilitates purification process development. This scaffold is preferable to 2-substituted analogs for flow-chemistry applications because the unblocked C2 position enables sequential functionalization without protecting-group strategies.

Analytical Chemistry and Quality Control: Reference Standard for Regioisomeric Purity Determination in Pyrazolo[1,5-a]pyrimidine Series

Deploy 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine as a chromatographic reference standard for distinguishing the 3-phenyl regioisomer from its 2-phenyl isomer (CAS 87119-67-3). The two isomers share identical molecular formula (C₁₄H₁₃N₃) and molecular weight (223.27) but possess distinct InChI Keys and chromatographic retention behavior [4]. For laboratories synthesizing or procuring pyrazolo[1,5-a]pyrimidine derivatives, co-injection with this authentic standard provides unambiguous confirmation of regioisomeric identity, mitigating the risk of mis-assigned structures in biological testing.

Computational Chemistry and Cheminformatics: Benchmark Compound for in Silico Property Prediction and Scaffold-Hopping Studies

Use 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine as a reference structure for training and validating computational models predicting pyrazolo[1,5-a]pyrimidine properties. Its computed XLogP3-AA (2.8 for the 2-phenyl isomer; anticipated comparable value for the 3-phenyl isomer), zero hydrogen bond donors, and two hydrogen bond acceptors make it a suitable benchmark for evaluating the impact of regioisomerism on predicted ADME parameters [4]. The scaffold's established role in CNS-active compound series (CRF-1 antagonists with optimized log D and brain exposure) provides a real-world validation context for in silico predictions [2].

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